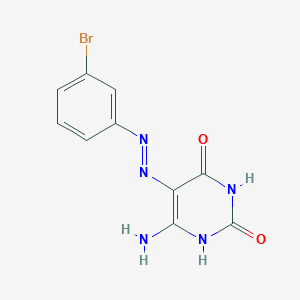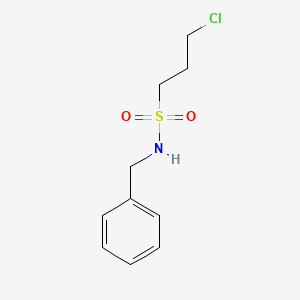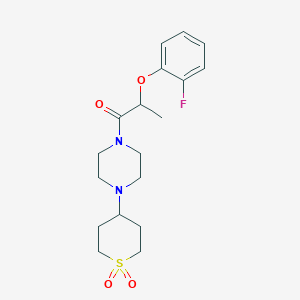
MM-102 (Tfa)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MM 102,也称为组蛋白甲基转移酶抑制剂 IX,是一种高亲和力的拟肽抑制剂,它抑制蛋白质 WDR5 和 MLL1 之间的相互作用。该化合物主要用于科学研究,以研究组蛋白甲基转移酶活性的抑制,该活性在基因表达和调控中起着至关重要的作用。
作用机制
MM 102 通过与 WDR5 蛋白结合而发挥作用,从而阻止其与 MLL1 相互作用。这种抑制破坏了 MLL1 复合物的组装,而该复合物对于组蛋白 H3 在赖氨酸 4 (H3K4) 上的甲基化至关重要。 通过抑制这种甲基化,MM 102 降低了参与白血病发生的基因的表达,例如 HoxA9 和 Meis-1 .
生化分析
Biochemical Properties
MM-102 Trifluoroacetate achieves an IC50 of 2.4 nM with an estimated Ki < 1 nM in WDR5 binding assay . It is more than 200 times more potent than the ARA peptide . It inhibits MLL1 methyltransferase activity and reduces the expression of HoxA9 and Meis-1 genes, which are both critical MLL1 target genes in MLL1 fusion .
Cellular Effects
MM-102 Trifluoroacetate has been shown to inhibit cell growth and induce apoptosis in leukemia cells harboring MLL1 fusion proteins . It reduces global H3K4, H3K9 methylation, and 5mC levels especially at the zygotic gene activation (ZGA) and blastocyst stages .
Molecular Mechanism
MM-102 Trifluoroacetate competes against MLL1 for WDR5 binding, effectively preventing MLL1 from complex assembling with WDR5, RbBP5, and ASH2L for enhanced H3K4 methyltransferase activity . It also down-regulates a series of DNA and histone methyltransferases, and up-regulates a number of histone acetyltransferases and transcriptional activators .
准备方法
合成路线和反应条件
MM 102 的合成涉及制备一种模拟 MLL1 相互作用基序的拟肽结构。该化合物是通过一系列肽偶联反应合成的,通常使用固相肽合成技术。 最终产品通过高效液相色谱法纯化,纯度超过 98% .
工业生产方法
MM 102 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化肽合成仪和大型纯化系统,以确保高产率和纯度。 然后将化合物冷冻干燥并储存在受控条件下以保持其稳定性 .
化学反应分析
反应类型
MM 102 主要与蛋白质靶标发生相互作用,而不是像氧化或还原这样的传统化学反应。 其主要活性是抑制 WDR5/MLL1 相互作用,这对其生物学效应至关重要 .
常用试剂和条件
该化合物通常溶解在二甲基亚砜 (DMSO) 中用于生物测定。
形成的主要产物
MM 102 相互作用的主要产物是抑制 WDR5/MLL1 蛋白-蛋白相互作用,导致甲基转移酶活性降低,随后基因表达发生变化 .
科学研究应用
MM 102 广泛用于科学研究,因为它能够抑制组蛋白甲基转移酶活性。其一些关键应用包括:
相似化合物的比较
类似化合物
MM 102 的一些类似化合物包括:
鬼笔环肽: 另一种组蛋白甲基转移酶抑制剂,靶向不同的甲基转移酶.
UNC0638: G9a 和 GLP 甲基转移酶的选择性抑制剂.
BIX-01294: G9a 组蛋白甲基转移酶的抑制剂.
独特性
MM 102 在对 WDR5/MLL1 相互作用的高亲和力和特异性方面是独特的。 它能够选择性地抑制这种相互作用,使其成为研究组蛋白甲基化在基因调控中的作用以及开发用于白血病的潜在治疗剂的宝贵工具 .
属性
IUPAC Name |
N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49F2N7O4.C2HF3O2/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24;3-2(4,5)1(6)7/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40);(H,6,7)/t27-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKTWBXVGMHWHM-YCBFMBTMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50F5N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MM-102 (Tfa) interact with its target?
A1: MM-102 (Tfa) binds to WDR5, specifically targeting the pocket where MLL1 normally interacts. [] This disrupts the formation of the MLL1-WDR5 complex, which is essential for the full enzymatic activity of MLL1.
Q2: What are the downstream effects of inhibiting the MLL1-WDR5 interaction?
A2: Inhibiting the MLL1-WDR5 interaction with MM-102 (Tfa) leads to decreased trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene promoters. [] This downregulation of H3K4me3 has been shown to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis, particularly in cancer cells.
Q3: Does MM-102 (Tfa) affect the expression of specific genes?
A3: Yes, MM-102 (Tfa) has been shown to effectively decrease the expression of HOXA9 and MEIS1, two genes critically implicated in MLL1 fusion protein-mediated leukemogenesis. [] Additionally, research indicates that MM-102 (Tfa) can modulate the expression of genes related to pluripotency (OCT4, NANOG, CDX2) and apoptosis (BCL2). []
Q4: Is MM-102 (Tfa) effective against all MLL1 mutants?
A4: Not necessarily. While MM-102 (Tfa) effectively inhibits the activity of wild-type MLL1 and some mutants, its effectiveness is diminished in the presence of specific mutations like R3864C and R3841W. These mutations lock MLL1 into an active conformation even without the WDR5 complex, rendering MM-102 (Tfa) ineffective in these cases. []
Q5: What is the molecular formula and weight of MM-102 (Tfa)?
A5: Unfortunately, the scientific research provided does not disclose the molecular formula or weight of MM-102 (Tfa). Further investigation into chemical databases or the primary literature would be necessary to obtain this information.
Q6: Is there any spectroscopic data available for MM-102 (Tfa)?
A6: The provided research does not include specific spectroscopic data (NMR, IR, etc.) for MM-102 (Tfa). Consult chemical databases or reach out to the original researchers for further details.
Q7: How do structural modifications of MM-102 (Tfa) affect its activity?
A7: Although the provided research doesn't delve into specific structural modifications of MM-102 (Tfa), it highlights that high-affinity peptidomimetics were designed based on the -CO-ARA-NH- motif, which is the minimal binding motif derived from MLL1. [] This suggests that modifications around this core motif could significantly impact the compound's binding affinity and inhibitory activity.
Q8: Has MM-102 (Tfa) been tested in cell-based assays?
A9: Yes, MM-102 (Tfa) has been tested in vitro on bone marrow cells transduced with the MLL1-AF9 fusion construct, demonstrating its ability to reduce the expression of HOXA9 and MEIS1, and induce apoptosis specifically in leukemia cells harboring MLL1 fusion proteins. []
Q9: Are there any animal studies that demonstrate the efficacy of MM-102 (Tfa)?
A10: Yes, research suggests that MM-102 (Tfa) exhibits promising anti-tumor activity in vivo. In a neuroblastoma murine xenograft model, MM-102 (Tfa) significantly reduced tumor size and metastasis, highlighting its therapeutic potential. []
Q10: Has any research been done on drug delivery strategies for MM-102 (Tfa)?
A10: The provided research doesn't delve into specific drug delivery strategies for MM-102 (Tfa). Given its target and potential applications, exploring targeted delivery approaches could be beneficial in maximizing its efficacy and minimizing off-target effects.
Q11: Are there any known resistance mechanisms to MM-102 (Tfa)?
A14: As mentioned earlier, specific mutations in MLL1, like R3864C and R3841W, can confer resistance to MM-102 (Tfa) by making the enzyme insensitive to WDR5 disruption. [] Identifying and understanding such resistance mechanisms is crucial for developing next-generation inhibitors or combination therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)
![2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2711815.png)
![3-tert-butyl-4-ethoxy-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2711817.png)
![Tert-Butyl1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate](/img/structure/B2711819.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)
![N-{3-oxo-3-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]propyl}prop-2-enamide](/img/structure/B2711821.png)


![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2711828.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)

